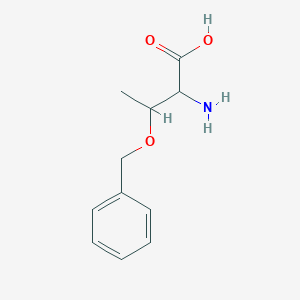
2-Amino-3-(benzyloxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Benzyl-L-threonine is a non-proteinogenic amino acid derivative of threonine. It has gained significant attention due to its potential therapeutic and industrial applications. Threonine itself is an essential amino acid that plays a crucial role in protein synthesis and immune function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-L-threonine typically involves the protection of the hydroxyl group of threonine with a benzyl group. One common method includes the reaction of L-threonine with thionyl chloride to form L-threonine methyl ester hydrochloride. This intermediate is then reacted with benzyl chloroformate under basic conditions to produce O-Benzyl-L-threonine .
Industrial Production Methods
Industrial production methods for O-Benzyl-L-threonine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
O-Benzyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzyl group can be removed through hydrogenolysis.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for hydrogenolysis.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of L-threonine after benzyl group removal.
Substitution: Formation of various threonine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
O-Benzyl-L-threonine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of O-Benzyl-L-threonine involves its incorporation into peptides and proteins, where it can influence their structure and function. The benzyl group provides steric hindrance and hydrophobic interactions, which can affect the folding and stability of proteins. Additionally, it can act as a precursor for the synthesis of other biologically active compounds .
Comparación Con Compuestos Similares
Similar Compounds
O-Phospho-L-threonine: A phosphorylated derivative of threonine.
N-Boc-O-benzyl-L-threonine: A protected form of O-Benzyl-L-threonine used in peptide synthesis.
O-tert-Butyl-L-threonine: Another protected form of threonine used in organic synthesis
Uniqueness
O-Benzyl-L-threonine is unique due to its benzyl protection, which provides specific steric and hydrophobic properties that are useful in peptide synthesis and as a chiral auxiliary. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-amino-3-phenylmethoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOURAAVVKGJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


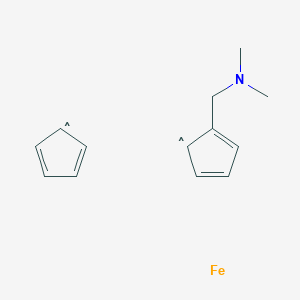
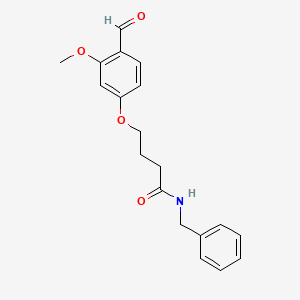


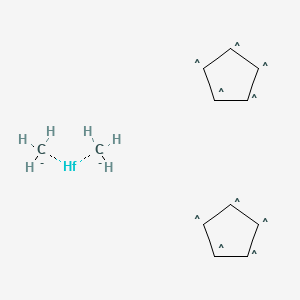


![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)
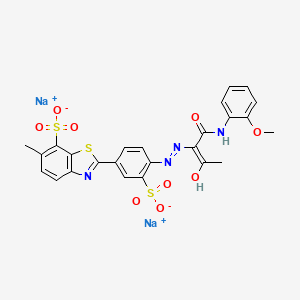

![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)
